Cas no 959579-83-0 ((2S,3S)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid)

(2S,3S)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2S,3S)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid
- PS-12825
- (2S,3S)-3-Amino-3-(2-fluoro-phenyl)-2-hydroxy-propionic acid
- MFCD07363514
- (2S,3S)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoicacid
- DTXSID30376144
- AKOS006286282
- 959579-83-0
-
- MDL: MFCD07363514
- Inchi: InChI=1S/C9H10FNO3/c10-6-4-2-1-3-5(6)7(11)8(12)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8-/m0/s1
- InChI Key: UVPUCKXUPWNMOE-YUMQZZPRSA-N
- SMILES: C1=CC=C(C(=C1)C(C(C(=O)O)O)N)F
Computed Properties
- Exact Mass: 199.06447134g/mol
- Monoisotopic Mass: 199.06447134g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.4
- Topological Polar Surface Area: 83.6Ų
(2S,3S)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB388840-500 mg |
(2S,3S)-3-Amino-3-(2-fluoro-phenyl)-2-hydroxy-propionic acid |
959579-83-0 | 500 mg |
€1,147.00 | 2023-07-19 | ||
abcr | AB388840-100mg |
(2S,3S)-3-Amino-3-(2-fluoro-phenyl)-2-hydroxy-propionic acid; . |
959579-83-0 | 100mg |
€210.70 | 2025-02-18 | ||
abcr | AB388840-1g |
(2S,3S)-3-Amino-3-(2-fluoro-phenyl)-2-hydroxy-propionic acid; . |
959579-83-0 | 1g |
€842.20 | 2025-02-18 | ||
abcr | AB388840-100 mg |
(2S,3S)-3-Amino-3-(2-fluoro-phenyl)-2-hydroxy-propionic acid |
959579-83-0 | 100 mg |
€382.00 | 2023-07-19 | ||
Key Organics Ltd | PS-12825-100MG |
(2S,3S)-3-Amino-3-(2-fluoro-phenyl)-2-hydroxy-propionic acid |
959579-83-0 | >95% | 100mg |
£280.02 | 2025-02-08 | |
Chemenu | CM195085-1g |
(2S,3S)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid |
959579-83-0 | 95% | 1g |
$1117 | 2021-06-09 | |
Alichem | A019117733-1g |
(2S,3S)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid |
959579-83-0 | 95% | 1g |
$1027.20 | 2023-08-31 | |
Chemenu | CM195085-1g |
(2S,3S)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid |
959579-83-0 | 95% | 1g |
$1117 | 2024-07-18 | |
Ambeed | A129378-1g |
(2S,3S)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid |
959579-83-0 | 95+% | 1g |
$950.0 | 2024-04-16 | |
A2B Chem LLC | AI65053-500mg |
(2S,3S)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid |
959579-83-0 | 500mg |
$1080.00 | 2024-07-18 |
(2S,3S)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid Related Literature
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
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Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
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Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
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Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
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Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
Additional information on (2S,3S)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid
Introduction to (2S,3S)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid (CAS No. 959579-83-0)
{(2S,3S)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid}, identified by its Chemical Abstracts Service (CAS) number 959579-83-0, is a chiral amino acid derivative that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, characterized by its specific stereochemistry and functional groups, exhibits promising properties that make it a valuable candidate for further investigation in medicinal applications.
The molecular structure of (2S,3S)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid consists of a proline-like backbone with modifications at the 3-position, featuring both an amino group and a hydroxyl group. The presence of a fluorophenyl moiety at the 3-position introduces unique electronic and steric properties, which can influence its biological activity and interactions with target proteins. This structural motif is particularly intriguing for researchers exploring novel therapeutic agents, as fluorinated aromatic compounds are well-documented for their enhanced metabolic stability and binding affinity.
In recent years, the interest in chiral amino acids has surged due to their role in determining the pharmacological efficacy and safety of many drugs. The stereochemistry of (2S,3S)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid is critical, as slight variations in configuration can lead to significant differences in biological activity. Studies have demonstrated that enantiomerically pure compounds often exhibit higher selectivity and fewer side effects compared to their racemic counterparts. This has driven extensive research into developing efficient methods for the synthesis and resolution of chiral amino acids.
The fluorophenyl group in (2S,3S)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid is particularly noteworthy, as fluorine atoms are frequently incorporated into drug molecules to improve their pharmacokinetic properties. Fluorine can enhance binding affinity by increasing lipophilicity and metabolic stability, while also influencing the electronic distribution of the molecule. This makes (2S,3S)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid a promising scaffold for designing new drugs targeting various diseases.
Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of potential drug candidates. The unique structural features of (2S,3S)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid make it an attractive starting point for virtual screening campaigns aimed at discovering novel bioactive molecules. Researchers have leveraged machine learning algorithms to predict the binding modes and affinity of this compound towards different biological targets, accelerating the drug discovery process.
Moreover, the synthesis of (2S,3S)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid has been optimized using modern synthetic techniques such as asymmetric catalysis and enzymatic resolution. These methods allow for high enantioselectivity and yield, making it feasible to produce large quantities of the compound for preclinical studies. The development of efficient synthetic routes is crucial for translating promising candidates like this into viable therapeutic agents.
Preclinical studies have begun to explore the potential applications of (2S,3S)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid in various therapeutic areas. Initial findings suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in diseases such as cancer and inflammation. The precise stereochemistry and functional groups present in its structure are thought to contribute to its ability to modulate biological pathways effectively.
The role of fluorinated compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into drug molecules has been a cornerstone of innovation in pharmaceutical development. By modifying the electronic properties of a molecule, fluorine can enhance its interaction with biological targets, leading to improved therapeutic outcomes. The presence of a fluorophenyl group in (2S,3S)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid aligns with this trend, making it a compelling candidate for further exploration.
In conclusion, (2S,3S)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid (CAS No. 959579-83-0) represents a significant advancement in the field of chiral amino acid derivatives. Its unique structural features, combined with its promising biological activities, make it a valuable asset for drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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